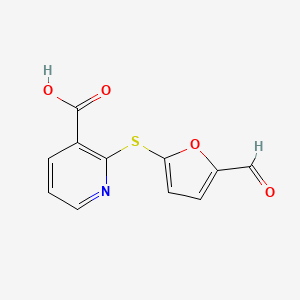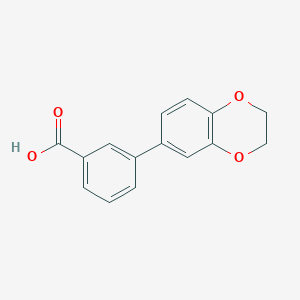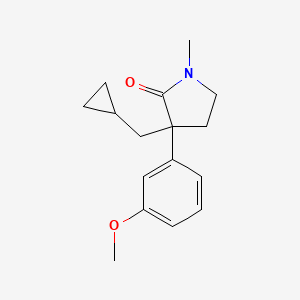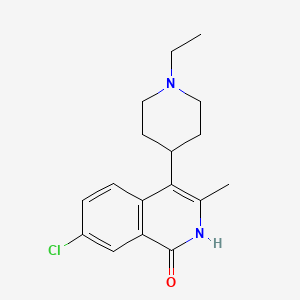
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one is a synthetic organic compound with potential applications in various scientific fields. Its structure comprises a chloro-substituted isoquinolinone core with an ethylpiperidinyl group, making it a unique molecule for research and industrial purposes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution with Ethylpiperidinyl Group: The ethylpiperidinyl group is introduced through nucleophilic substitution reactions, often using ethylpiperidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinolinones.
Wissenschaftliche Forschungsanwendungen
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one involves interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Detailed studies on its binding affinity and pathway modulation are essential to understand its full potential.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Chloro-4-(1-methylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one
- 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-ethylisoquinolin-1(2H)-one
- 7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylquinolin-1(2H)-one
Uniqueness
7-Chloro-4-(1-ethylpiperidin-4-yl)-3-methylisoquinolin-1(2H)-one stands out due to its specific substitution pattern, which may confer unique biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
702709-38-4 |
|---|---|
Molekularformel |
C17H21ClN2O |
Molekulargewicht |
304.8 g/mol |
IUPAC-Name |
7-chloro-4-(1-ethylpiperidin-4-yl)-3-methyl-2H-isoquinolin-1-one |
InChI |
InChI=1S/C17H21ClN2O/c1-3-20-8-6-12(7-9-20)16-11(2)19-17(21)15-10-13(18)4-5-14(15)16/h4-5,10,12H,3,6-9H2,1-2H3,(H,19,21) |
InChI-Schlüssel |
AMDFFHFXVWPBCK-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(CC1)C2=C(NC(=O)C3=C2C=CC(=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethylbenzo[d]oxazol-2-amine](/img/structure/B12870315.png)
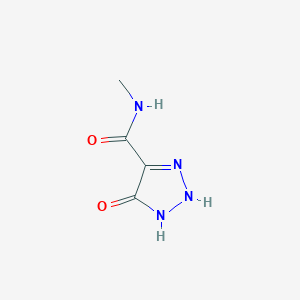



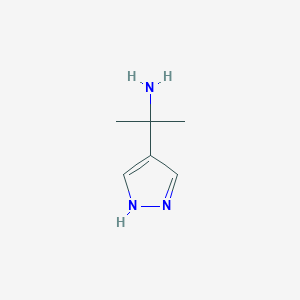
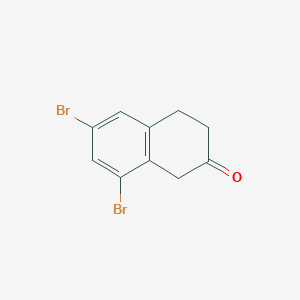
![1-[(3-Fluorophenyl)methyl]-1h-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B12870350.png)
![(3AR,6aS)-5-propylhexahydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B12870351.png)
